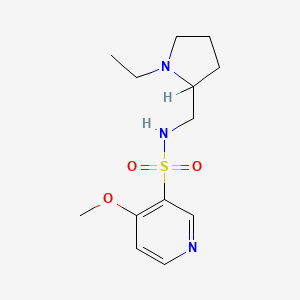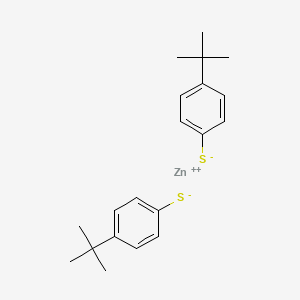
Zinc 4-tert-butylthiophenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 4-tert-butylthiophenate is a chemical compound with the molecular formula C20H26S2Zn. It is a zinc salt of 4-tert-butylthiophenol, known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a zinc ion coordinated with two 4-tert-butylthiophenate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of zinc 4-tert-butylthiophenate typically involves the reaction of zinc chloride with sodium 4-tert-butylthiophenate in an aqueous solution. The reaction is carried out with vigorous agitation to ensure complete mixing and reaction. The resulting product is then filtered and purified to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-volume equipment to handle the dilute solutions required for the reaction. The final product is obtained through filtration and washing to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Zinc 4-tert-butylthiophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The thiophenate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products: The major products formed from these reactions include zinc oxide, substituted zinc thiophenates, and various zinc complexes .
Aplicaciones Científicas De Investigación
Zinc 4-tert-butylthiophenate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of rubber and plastics as a peptizing agent to improve the processing properties of elastomers
Mecanismo De Acción
The mechanism of action of zinc 4-tert-butylthiophenate involves its interaction with molecular targets through its zinc ion. The zinc ion can coordinate with various ligands, facilitating catalytic and structural roles in different chemical and biological processes. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins .
Comparación Con Compuestos Similares
- Zinc 4-tert-butylphosphonate
- Zinc 4-tert-butylbenzoate
- Zinc 4-tert-butylphenolate
Comparison: Zinc 4-tert-butylthiophenate is unique due to its thiophenate ligands, which impart distinct chemical properties compared to other zinc compounds. For instance, zinc 4-tert-butylphosphonate and zinc 4-tert-butylbenzoate have different ligand structures, leading to variations in their reactivity and applications .
Propiedades
Número CAS |
4545-30-6 |
|---|---|
Fórmula molecular |
C20H26S2Zn |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
zinc;4-tert-butylbenzenethiolate |
InChI |
InChI=1S/2C10H14S.Zn/c2*1-10(2,3)8-4-6-9(11)7-5-8;/h2*4-7,11H,1-3H3;/q;;+2/p-2 |
Clave InChI |
ZTZHAKLJVVVTKO-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[S-].CC(C)(C)C1=CC=C(C=C1)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



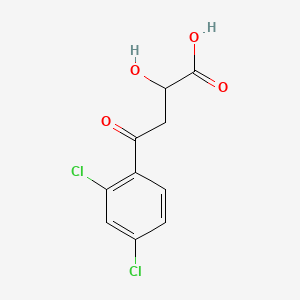
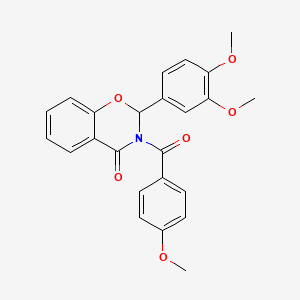

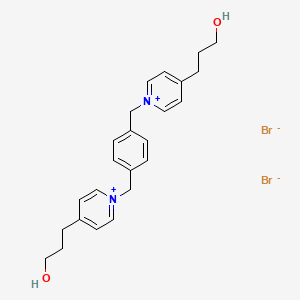
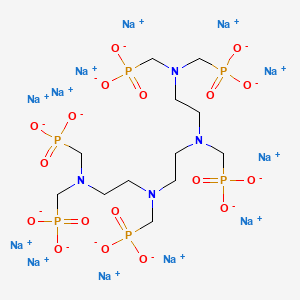
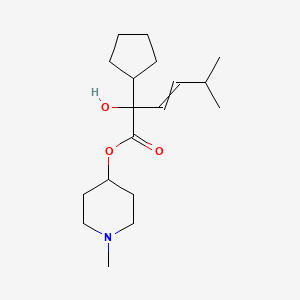
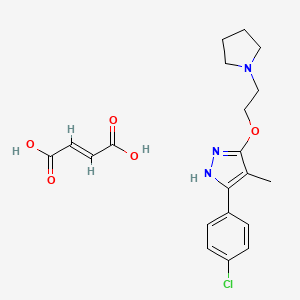



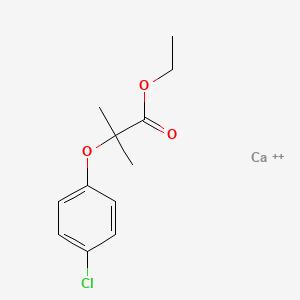
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
